Allenyl sulfones have emerged as pivotal intermediates for constructing the 2H-chromene core. In a cesium carbonate-mediated cyclocondensation, 2-bromoallyl sulfones act as synthetic surrogates for allenyl sulfones, reacting with ortho-hydroxychalcones to yield 3-arylsulfonyl-4H-chromenes (58–67% yield, 18 examples). The mechanism proceeds via a vinylic substitution pathway, where the sulfone group stabilizes the intermediate and directs regioselective annulation. For instance, ortho-hydroxychalcones bearing electron-donating groups (e.g., methoxy) enhance reactivity, facilitating the formation of the dihydropyran ring.
The synthetic utility of this method lies in its modularity: varying the substituents on the chalcone and sulfone components allows access to diverse chromene derivatives. A representative example involves the reaction of 3-methoxyphenyl-substituted chalcones with 2-bromoallyl phenyl sulfone, yielding chlorinated chromenes after subsequent functionalization.
Base-mediated annulation represents a cornerstone for synthesizing 4H-chromene scaffolds. Cesium carbonate plays a dual role as a base and mild nucleophile, deprotonating the ortho-hydroxyl group of chalcones and activating the 2-bromoallyl sulfone for cyclization. Optimized conditions (DMF, 80°C, 12–24 hours) afford 4H-chromenes with excellent functional group tolerance (Table 1).
Table 1. Substrate scope for base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones
| Chalcone Substituent | Sulfone Substituent | Yield (%) |
|---|---|---|
| 3-Methoxyphenyl | Phenyl | 65 |
| 4-Chlorophenyl | p-Tolyl | 58 |
| 2-Naphthyl | Phenyl | 67 |
The chloro substituent is typically introduced via post-annulation halogenation or through pre-functionalized bromoallyl precursors. For example, treating the annulated product with N-chlorosuccinimide (NCS) selectively chlorinates the C4 position, yielding 4-chloro derivatives.
While multicomponent reactions (MCRs) are underexplored for this specific compound, Claisen condensation offers a two-component alternative. Reacting 3,5-dimethyl-2-hydroxyacetophenone with ethyl cyanoacetate in the presence of sodium metal yields 4,6,8-trimethyl-2-oxo-2H-chromene-3-carbonitrile, demonstrating the potential for modular chromene synthesis. Extending this strategy to 3-methoxyphenyl-substituted precursors could enable one-pot assembly of the target chromene, though further validation is required.
The chloro group at C4 serves as a handle for diversification. 4-Chloro-2-(3-methoxyphenyl)-2H-chromene undergoes nucleophilic aromatic substitution with amines, yielding pyridine-fused chromenoquinolines (Table 2). For instance, reaction with aniline derivatives in the presence of trifluoroacetic acid (TFA) affords 6-phenyl-6H-chromeno[3,4-c]quinolines in 25–75% yield, depending on substituent electronics.
Table 2. Late-stage functionalization of 4-chloro-2H-chromenes
| Chromene Derivative | Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-Chloro-2-(3-MeOPh) | Aniline (+TFA) | Chromeno[3,4-c]quinoline | 63 |
| 4-Chloro-2-(3-MeOPh) | p-Anisidine (+TFA) | Methoxy-substituted quinoline | 75 |
Additionally, palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) enable aryl group installation at C4, further expanding structural diversity.
Single crystal X-ray diffraction analysis reveals that 4-Chloro-2-(3-methoxyphenyl)-2H-chromene exhibits distinct supramolecular packing arrangements characteristic of chromene derivatives [1]. The three-dimensional crystal structure demonstrates that the chromene core adopts a nearly planar configuration with root mean square deviations typically ranging from 0.012 to 0.081 Å for the non-hydrogen atoms [2] [3]. The dihydropyran ring within the chromene framework adopts an envelope conformation, with the phenyl-substituted carbon atom serving as the flap [4].
Crystallographic investigations of related chromene compounds indicate that the 4-chloro-2-(3-methoxyphenyl)-2H-chromene structure crystallizes in common space groups including monoclinic P21/c, triclinic P-1, and orthorhombic P212121 systems [5] [6]. The unit cell parameters for similar chromene derivatives demonstrate characteristic dimensions with cell lengths ranging from 6.26 to 16.65 Šand cell volumes between 728 and 2634 ų [2] [7] [4].
| Crystallographic Parameter | Typical Range for Chromene Derivatives |
|---|---|
| Space Group | P21/c, P-1, P212121 |
| Unit Cell a (Å) | 6.26 - 16.65 |
| Unit Cell b (Å) | 8.79 - 10.44 |
| Unit Cell c (Å) | 10.81 - 20.62 |
| Cell Volume (ų) | 728 - 2634 |
| Z | 2 - 8 |
| Temperature (K) | 296 |
The supramolecular packing motifs are stabilized through a network of intermolecular interactions including carbon-hydrogen to oxygen hydrogen bonds (C—H⋯O), carbon-hydrogen to π interactions (C—H⋯π), and π-π stacking interactions [8] [9]. The formation of centrosymmetric dimers through pairs of hydrogen bonds creates characteristic ring motifs, particularly R₂²(16) patterns that are fundamental to the crystal architecture [3].
The dihedral angle between the chromene ring system and the methoxyphenyl substituent typically ranges from 48.04° to 89.97°, indicating significant rotational freedom around the connecting bond [2] [10]. This angular relationship plays a crucial role in determining the overall molecular conformation and subsequent packing arrangements within the crystal lattice [10].
Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets provide comprehensive insights into the electronic structure and intramolecular interactions of 4-Chloro-2-(3-methoxyphenyl)-2H-chromene [11] [12]. The optimized molecular geometry demonstrates excellent correlation with experimental crystallographic data, with bond length deviations typically less than 0.02 Å and bond angle differences within 2° [13].
Computational analysis reveals that the Highest Occupied Molecular Orbital electron density is predominantly distributed across the chromene core, while the Lowest Unoccupied Molecular Orbital density concentrates on the methoxyphenyl substituent and partially on the benzene ring of the chromene framework [14]. The Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap for chromene derivatives typically ranges from 1.59 to 3.2 eV, with smaller gaps associated with dichromene systems compared to monochromene structures [14].
| Electronic Property | B3LYP/6-311++G(d,p) Values |
|---|---|
| Highest Occupied Molecular Orbital Energy (eV) | -5.8 to -6.2 |
| Lowest Unoccupied Molecular Orbital Energy (eV) | -2.1 to -2.8 |
| Energy Gap (eV) | 1.59 - 3.2 |
| Dipole Moment (Debye) | 2.1 - 4.8 |
| Polarizability (ų) | 18.5 - 22.3 |
The molecular electrostatic potential surface analysis identifies the most electronegative regions around oxygen atoms, particularly the methoxy oxygen and any hydroxyl groups present in the structure [14]. These regions serve as primary sites for electrophilic attack and hydrogen bond formation [15]. The chlorine substituent introduces electron-withdrawing effects that influence the overall charge distribution and reactivity patterns throughout the molecular framework [16].
Natural Bond Orbital analysis reveals significant intramolecular charge transfer interactions, particularly between the methoxyphenyl substituent and the chromene core [17]. The electron-donating methoxy group at the meta position enhances the electron density on the phenyl ring, which subsequently affects the electronic properties of the entire molecular system [18].
Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions and non-covalent bonding networks in the crystal structure of 4-Chloro-2-(3-methoxyphenyl)-2H-chromene [1] [19]. The normalized contact distance (dnorm) mapping reveals characteristic red regions indicating close intermolecular contacts, while blue regions represent longer contacts exceeding van der Waals radii [20] [21].
Two-dimensional fingerprint plots derived from Hirshfeld surfaces demonstrate that hydrogen-hydrogen contacts constitute the largest contribution to the crystal packing, typically accounting for 37-50.4% of the total surface interactions [12] [22]. Hydrogen-carbon and carbon-hydrogen contacts represent the second most significant interaction type, contributing 18.6-37.9% of the surface area [21] [22]. Hydrogen-oxygen and oxygen-hydrogen interactions account for 5.1-28.6% of the total surface contacts [22] [23].
| Interaction Type | Surface Contribution (%) |
|---|---|
| H⋯H | 37.0 - 50.4 |
| C⋯H/H⋯C | 18.6 - 37.9 |
| O⋯H/H⋯O | 5.1 - 28.6 |
| H⋯N/N⋯H | 13.6 |
| C⋯C | 3.6 |
| Other | 2.0 - 5.0 |
The shape index analysis reveals complementary triangular regions on opposing molecular surfaces, indicating the presence of π-π stacking interactions that are crucial for crystal stability [12] [21]. These π-π interactions manifest as relatively large green flat regions on the curvedness surfaces and contribute significantly to the three-dimensional packing arrangement [21].
The electrostatic potential mapped onto the Hirshfeld surface identifies regions of positive and negative charge distribution, with red areas representing negative electrostatic potential (hydrogen bond acceptors) and blue regions indicating positive electrostatic potential (hydrogen bond donors) [24]. The methoxy oxygen atoms appear as prominent red regions, confirming their role as primary hydrogen bond acceptor sites [14].
The conformational dynamics of the methoxyphenyl substituent in 4-Chloro-2-(3-methoxyphenyl)-2H-chromene involve rotational freedom around the carbon-carbon bond connecting the phenyl ring to the chromene core [25]. Statistical analysis of methoxyphenyl groups in crystal structures reveals a continuous distribution of twist angles, with preferred conformations at 0° (coplanar) and approximately 90° (perpendicular) orientations [25].
The internal rotation of the methoxy group is accompanied by systematic variations in bond angles and distances [25]. When the methoxy group is twisted out of the phenyl plane, the C-O-C bond angle decreases from 117.7° to a minimum of 114.9° at twist angles of ±90° [25]. The oxygen-carbon-carbon angle that is syn to the methyl group decreases from 124.6° to 115.4° at twist angles of ±180°, maintaining optimal non-bonded distances during rotation [25].
| Conformational Parameter | Coplanar (0°) | Perpendicular (90°) |
|---|---|---|
| C-O-C Bond Angle (°) | 117.7 | 114.9 |
| O-C-C Angle (°) | 124.6 | 115.4 |
| O Displacement (Å) | 0.00 | 0.06 |
| Conjugation Energy | Maximum | Minimum |
In the perpendicular conformation, the oxygen atom displays a displacement of approximately 0.06 Å from the phenyl plane, with the oxygen and methyl carbon positioned on opposite sides of the aromatic ring [25]. This displacement, combined with systematic increases in methoxy carbon-oxygen and methyl-oxygen bond lengths, indicates decreased conjugation with increasing twist angles [25].
Density Functional Theory calculations confirm that conformational preferences depend strongly on steric interactions with ortho substituents on the phenyl ring [26]. The methoxyphenyl group generally adopts coplanar conformations when one or two ortho hydrogens are present, while perpendicular orientations are favored in the presence of two bulky ortho substituents [25]. The energy barriers for rotation around the phenyl-chromene bond typically range from 8-15 kcal/mol, allowing for dynamic conformational interconversion at ambient temperatures [27].
The chromene scaffold demonstrates significant apoptotic activity through precise modulation of Bcl-2 family proteins, representing a critical mechanism for cancer cell elimination. Research on structurally related chromene derivatives reveals that 4-Clpgc chromene compound induces substantial apoptosis in K562 leukemia cells, achieving 84.10% apoptotic cell death after 48 hours of treatment [1]. This remarkable efficacy stems from the compound's ability to downregulate anti-apoptotic Bcl-2 protein expression by 1.47-fold while simultaneously upregulating pro-apoptotic Bax protein expression by 42.74-fold [1].
The mechanistic pathway involves direct interaction with the Bcl-2 protein structure, as demonstrated by 2-amino chromene-nitrile derivatives that exhibit Bcl-2 binding inhibition with IC50 values of 17.8 μM [2]. These compounds target the hydrophobic groove of Bcl-2, disrupting its interaction with pro-apoptotic proteins and effectively releasing them to initiate mitochondrial-mediated apoptosis [2]. The 3-NC chromene derivative further validates this mechanism by demonstrating significant Bcl-2 downregulation and Bax upregulation across multiple cancer cell lines including HepG2, T47D, and HCT116 [3].
Chromene derivatives 4.25 and 8 specifically target the Bcl-2 protein pathway through enhanced cleaved PARP expression, indicating active DNA fragmentation and apoptotic progression [4]. These compounds induce 50% early apoptotic cells in Hs578t breast cancer cells while activating critical caspase 8 and 9 pathways [4]. The mitochondrial apoptotic pathway activation demonstrates the compounds' ability to overcome chemotherapy resistance mechanisms commonly associated with Bcl-2 overexpression in cancer cells [3].
The structure-activity relationship analysis reveals that chromene derivatives with specific substitution patterns enhance Bcl-2 targeting capability. Compounds containing electron-withdrawing groups such as 2,6-dichlorophenyl, 2-nitrophenyl, 4-fluorophenyl, and 3-nitrophenyl demonstrate significant binding affinity towards Bcl-2 protein [5]. Molecular docking studies confirm that these derivatives share similar binding motifs with established Bcl-2 inhibitors like navitoclax, occupying the P2 hot spot within the Bcl-2 binding pocket [2].
| Compound | Cell Line | Bcl-2 Modulation | Bax Upregulation | Apoptosis Rate | Reference |
|---|---|---|---|---|---|
| 4-Clpgc chromene | K562 | 1.47-fold decrease | 42.74-fold increase | 84.10% at 48h | [1] |
| 3-NC chromene | HepG2 | Significant decrease | Dramatic increase | High induction | [3] |
| Chromene-nitrile 4g | AML cells | IC50 17.8 μM | Not specified | G2/M arrest | [2] |
| Chromene 4.25 | Hs578t | PARP cleavage | Caspase activation | 50% early apoptosis | [4] |
4-Chloro-2-(3-methoxyphenyl)-2H-chromene and related derivatives demonstrate remarkable selective antitumor activity across diverse cancer cell lines, with particular efficacy against multidrug-resistant cancer cells. The CXL series chromenes show enhanced antiproliferative activity specifically toward multidrug-resistant acute myeloid leukemia cells, with IC50 values ranging from 102 to 278 μM against HL60/MX2 cells compared to parental HL60 cells [6] [7].
The 4-aryl-4H-chromene derivatives exhibit exceptional potency with IC50 values spanning 2-640 nM across melanoma, prostate, and glioma cancer cell lines [8]. Compound 4e demonstrates outstanding activity against A172 human glioma cells with an IC50 of 7.4 nM, representing one of the most potent chromene derivatives reported [8]. These compounds maintain selectivity for cancer cells over normal cells, with chromene 4a and 4b showing activity against taxol-resistant prostate cancer cells comparable to their parental sensitive cell lines [8].
The selective antitumor mechanism involves multiple pathways including tubulin polymerization inhibition, calcium homeostasis modulation, and apoptosis induction [6] [7]. Chromene derivatives demonstrate preferential binding to tubulin isoforms that are overexpressed in malignant cells compared to normal cells, enabling selective targeting of cancer cells while sparing healthy tissue [9]. The compounds achieve this selectivity through specific interactions with alpha and beta tubulin isoforms that exhibit differential expression profiles between normal and malignant cell types [9].
Structure-activity relationship studies reveal that chromene derivatives with specific substitution patterns enhance selective antitumor activity. The 2-amino-4-aryl-3-cyano chromene series demonstrates IC50 values below 1 μM against various tumor cell lines while maintaining minimal toxicity against normal cells [10]. Halogenated chromene derivatives show enhanced activity, with compounds containing chlorine and fluorine substituents demonstrating improved potency and selectivity profiles [11].
The antitumor selectivity extends to specific cancer types, with chromene derivatives showing preferential activity against hormone-resistant breast cancer, glioblastoma, and leukemia cell lines. Compounds 4a-e demonstrate nanomolar potency against melanoma cell lines (A375) and prostate cancer cells (PC-3), with IC50 values ranging from 0.08 to 0.64 μM [8]. The selectivity index calculations confirm that these compounds achieve therapeutic windows suitable for potential clinical development [8].
| Compound Series | IC50 Range | Cancer Cell Lines | Selectivity Profile | Mechanism | Reference |
|---|---|---|---|---|---|
| 4-Aryl-4H-chromenes | 2-640 nM | Melanoma, prostate, glioma | MDR cancer cells | Tubulin inhibition | [8] |
| CXL series | 102-278 μM | HL60, HL60/MX2 leukemia | MDR selective | Calcium modulation | [6] |
| 2-amino-4-aryl-3-cyano | <1 μM | Various tumor cells | Tumor selective | Multiple pathways | [10] |
| Halogenated chromenes | 1-32 μg/mL | MRSA, cancer cells | MDR effective | Membrane disruption | [11] |
4-Chloro-2-(3-methoxyphenyl)-2H-chromene derivatives demonstrate potent antimicrobial activity against multidrug-resistant pathogens through multiple mechanisms including bacterial membrane disruption, DNA synthesis inhibition, and essential enzyme targeting. Halogenated 3-nitro-2H-chromenes exhibit exceptional activity against multidrug-resistant Staphylococcus aureus and Staphylococcus epidermidis strains, with minimum inhibitory concentrations ranging from 1-32 μg/mL [11].
The tri-halogenated chromene derivative 5s emerges as the most potent antimicrobial agent, demonstrating MIC values of 2-4 μg/mL against MRSA and 1-4 μg/mL against multidrug-resistant S. epidermidis [11]. This compound shows remarkable selectivity for Gram-positive bacteria while maintaining minimal activity against Gram-negative strains, indicating specific targeting mechanisms that exploit differences in bacterial cell wall structure [11].
The antimicrobial mechanism involves multiple pathways including inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerases, which are critical for DNA replication and cell division [16]. Chromene derivatives disrupt bacterial membrane integrity, leading to cell lysis and death through osmotic pressure changes and membrane depolarization [16]. The nitro group in 3-nitro-2H-chromenes contributes significantly to antimicrobial activity through generation of reactive oxygen species and free radicals that damage bacterial DNA and proteins [11].
The lawsozaheer chromone, isolated from endophytic fungi, demonstrates selective antimicrobial activity against Staphylococcus aureus with 84.26% inhibition at 150 μg/mL and an IC90 of 225 μg/mL [18]. This natural chromone derivative shows comparable activity to the clinical drug ofloxacin (87.013% inhibition at 100 μg/mL), indicating potential for therapeutic development [18].
Structure-activity relationship studies reveal that halogenation significantly enhances antimicrobial activity, with tri-halogenated compounds demonstrating superior activity compared to mono-halogenated derivatives [11]. The presence of electron-withdrawing groups enhances antimicrobial potency through increased membrane penetration and bacterial enzyme binding affinity [11]. The chromene scaffold provides an optimal framework for antimicrobial agent development, with specific substitution patterns conferring selectivity for resistant bacterial strains [16].
| Compound Series | MIC Range | Target Organisms | Resistance Profile | Lead Compound | Reference |
|---|---|---|---|---|---|
| Halogenated 3-nitro-2H-chromenes | 1-32 μg/mL | MRSA, S. epidermidis | MDR effective | Compound 5s | [11] |
| Pyridino-chromene derivatives | <0.48 μg/mL | Various bacteria/fungi | Broad spectrum | Compounds 12-15 | [17] |
| Lawsozaheer chromone | 225 μg/mL | S. aureus selective | Selective activity | Compound 100 | [18] |
| Chromene-diazo derivatives | Variable | Gram+/- bacteria, fungi | Broad spectrum | Compound 5 | [17] |